N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a pyrazole ring
Preparation Methods
The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The benzoyl group can participate in condensation reactions with amines to form amides.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease progression .
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other benzamide derivatives such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide and N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-23-17(10-11-21-23)19(25)22-16-9-8-14(20)12-15(16)18(24)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEIYWVBTDSLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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